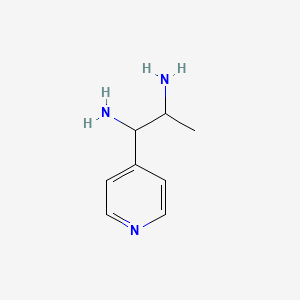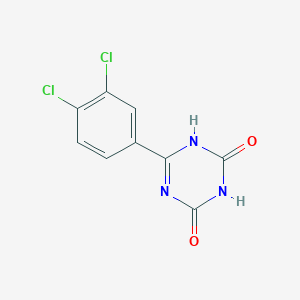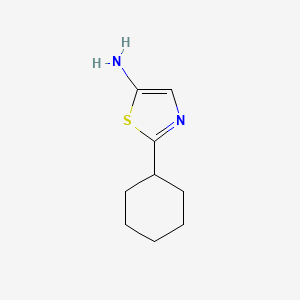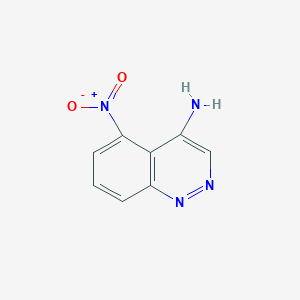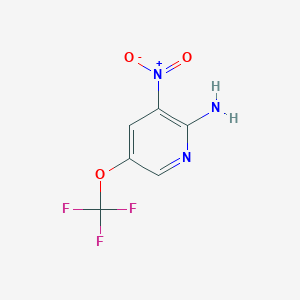
D-H-Glu-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-H-Glu-pNA, also known as D-H-Glu-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a peptide linked to a chromophore, p-nitroaniline, which produces a yellow color upon hydrolysis. This compound is widely utilized in enzymatic activity studies, particularly for serine proteases involved in coagulation and fibrinolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-H-Glu-pNA involves the coupling of D-glutamic acid with p-nitroaniline. The process typically begins with the protection of the amino group of D-glutamic acid, followed by the activation of the carboxyl group. The activated carboxyl group then reacts with p-nitroaniline to form the desired peptide bond. The final step involves deprotection to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
D-H-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires specific proteolytic enzymes, such as serine proteases, and is conducted under physiological conditions (pH 7.4, 37°C). Buffers like Tris-HCl are commonly used to maintain the pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be measured at 405 nm using a spectrophotometer .
Scientific Research Applications
D-H-Glu-pNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of serine proteases and other proteolytic enzymes.
Pharmaceutical Industry: It is employed in drug development to screen for potential inhibitors of proteolytic enzymes.
Biotechnology: It is utilized in the production of recombinant proteins to monitor and optimize protease activity during purification processes.
Mechanism of Action
D-H-Glu-pNA exerts its effects through enzymatic hydrolysis. The compound acts as a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily serine proteases, which play crucial roles in various physiological processes, including blood coagulation and fibrinolysis .
Comparison with Similar Compounds
Similar Compounds
H-Glu-pNA: Similar to D-H-Glu-pNA but with L-glutamic acid instead of D-glutamic acid.
H-β-Ala-Gly-Arg-pNA: Another chromogenic substrate used for measuring thrombin activity.
ZGGR-AMC: A fluorogenic substrate used for detecting protease activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in biochemical assays for studying enzyme kinetics and screening enzyme inhibitors .
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(4R)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m1/s1 |
InChI Key |
JXQXNQKTUGNZLD-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H](CCC(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


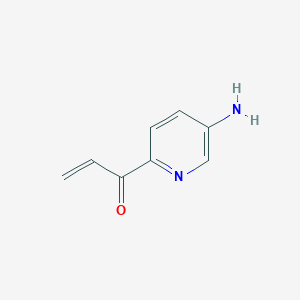
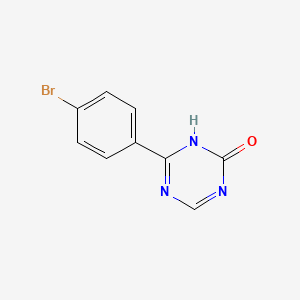

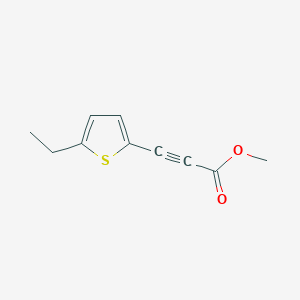


![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
